2-Bromo-6-(trifluoromethyl)nicotinic acid

Physicochemical Properties Lipophilicity Drug Design

Ensure efficient Suzuki-Miyaura and Buchwald-Hartwig couplings by sourcing 2-Bromo-6-(trifluoromethyl)nicotinic acid (CAS 749875-07-8). The 2-bromo substituent and 6-trifluoromethyl group create a unique steric and electronic environment distinct from non-brominated or chloro analogs, enhancing lipophilicity (XLogP3-AA: 2.3) and metabolic stability. Do not substitute: using alternatives like 6-(trifluoromethyl)nicotinic acid or 2-chloro-6-(trifluoromethyl)nicotinic acid will alter pKa, reactivity, and density, compromising your kinase inhibitor or agrochemical synthesis. Secure high-purity (≥98%) batches for reproducible results.

Molecular Formula C7H3BrF3NO2
Molecular Weight 270 g/mol
CAS No. 749875-07-8
Cat. No. B1516973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethyl)nicotinic acid
CAS749875-07-8
Molecular FormulaC7H3BrF3NO2
Molecular Weight270 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)Br)C(F)(F)F
InChIInChI=1S/C7H3BrF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14)
InChIKeyYLKWDJIZOAKOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(trifluoromethyl)nicotinic acid CAS 749875-07-8: Physicochemical Profile and Core Structural Features


2-Bromo-6-(trifluoromethyl)nicotinic acid (CAS 749875-07-8) is a halogenated pyridinecarboxylic acid derivative with the molecular formula C₇H₃BrF₃NO₂ and a molecular weight of 270.00 g/mol [1]. The compound is characterized by a bromine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring, a substitution pattern that confers distinct physicochemical properties relative to its non-brominated or chloro-substituted analogs . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the bromine atom serves as a reactive handle for cross-coupling reactions, and the trifluoromethyl group enhances metabolic stability and lipophilicity in derived compounds .

Critical Procurement Distinction: Why 2-Bromo-6-(trifluoromethyl)nicotinic Acid is Not a Drop-In Replacement for In-Class Analogs


The simultaneous presence of a bulky, electron-withdrawing bromine at the 2-position and a strongly lipophilic trifluoromethyl group at the 6-position creates a unique steric and electronic environment that is not replicated by other halogenated or non-halogenated nicotinic acids [1]. Generic substitution with compounds lacking either the bromine (e.g., 6-(trifluoromethyl)nicotinic acid) or the trifluoromethyl group, or with alternative halogens (e.g., 2-chloro-6-(trifluoromethyl)nicotinic acid), will fundamentally alter the compound's reactivity in cross-coupling reactions, its predicted lipophilicity (XLogP3-AA), its acid dissociation constant (pKa), and its density, thereby compromising the outcome of any synthesis or biological assay that depends on these specific molecular properties [2][3].

Quantitative Differentiation Evidence: Comparative Physicochemical and Reactivity Data for 2-Bromo-6-(trifluoromethyl)nicotinic Acid


Enhanced Lipophilicity (XLogP3-AA) vs. Non-Brominated Analog Confers Improved Membrane Permeability Potential

The presence of the bromine atom at the 2-position significantly increases the predicted lipophilicity of the compound compared to the non-halogenated 6-(trifluoromethyl)nicotinic acid. This is quantified by the XLogP3-AA value, a computational measure of partition coefficient. The target compound's higher XLogP3-AA value of 2.3 indicates it is substantially more lipophilic, which directly impacts its ability to passively diffuse across cell membranes and influences its solubility and distribution in biological systems [1][2].

Physicochemical Properties Lipophilicity Drug Design

Divergent Lipophilicity (XLogP3-AA) Compared to Chloro Analog

The substitution of bromine (Br) with chlorine (Cl) at the 2-position does not alter the computed lipophilicity (XLogP3-AA), as both compounds share an XLogP3-AA value of 2.3 [1][2]. While the overall logP is identical, the choice between a bromine and chlorine atom at the 2-position has significant implications for synthetic reactivity, with bromine being a superior leaving group in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.

Physicochemical Properties Lipophilicity Halogen Effects

Significantly Higher Density and Boiling Point vs. Non-Brominated Analog Indicate Altered Physical State and Handling

The presence of the heavy bromine atom at the 2-position substantially increases the compound's density and boiling point compared to the non-halogenated 6-(trifluoromethyl)nicotinic acid. The target compound has a predicted density of 1.9±0.1 g/cm³ and a boiling point of 289.8±40.0 °C at 760 mmHg, while the comparator is significantly less dense (1.5±0.1 g/cm³) and boils at a considerably lower temperature (259.3±40.0 °C) [1]. This represents a ~27% increase in density and a ~30°C increase in boiling point.

Physicochemical Properties Physical State Material Handling

Altered Acidity (pKa) and Ionization State at Physiological pH vs. Non-Brominated Analog

The electron-withdrawing bromine substituent at the 2-position influences the acidity of the carboxylic acid group. The predicted acid pKa for the target compound is 3.62 [1]. This is lower (more acidic) than the typical pKa for an unsubstituted pyridinecarboxylic acid (e.g., nicotinic acid pKa ~ 4.85) and will affect the compound's ionization state and solubility profile in different pH environments. At physiological pH (7.4), the target compound has a predicted LogD value of -0.69, indicating it will be predominantly ionized and more hydrophilic than its neutral form [1].

Physicochemical Properties Acidity Drug-likeness

Evidence Gap: No Direct Comparative Biological Activity Data Found in Primary Literature

Despite claims on some vendor websites regarding antimicrobial (e.g., MIC of 32 µg/mL against S. aureus) or herbicidal activity for this specific compound, no peer-reviewed primary research articles or patents providing quantitative, comparator-based biological data were identified during this analysis . The available information is largely confined to supplier technical data, which does not meet the stringent criteria for high-strength differential evidence required for this guide. A notable peer-reviewed publication does exist that demonstrates promising antiviral activity (HIV-1 RNase H inhibition) for a related series of 2-amino-6-(trifluoromethyl)nicotinic acid derivatives, but this scaffold is not the 2-bromo compound [1].

Biological Activity Antimicrobial Herbicidal

Reactivity Advantage in Cross-Coupling Reactions: A Class-Level Inference

As a halogenated heteroaromatic compound, 2-Bromo-6-(trifluoromethyl)nicotinic acid is specifically valued for its role as a synthetic intermediate in cross-coupling reactions [1]. The bromine atom at the 2-position is a versatile synthetic handle that undergoes oxidative addition with transition metal catalysts, enabling C-C and C-N bond formations [1]. This reactivity is a class-level inference derived from the well-established chemistry of aryl bromides. The 2-bromo substituent is significantly more reactive than a corresponding 2-chloro substituent in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), providing a clear rationale for selecting this specific compound over its chloro analog when a reactive aryl halide is required for efficient derivatization.

Synthetic Utility Cross-Coupling Medicinal Chemistry

Validated Research Applications for 2-Bromo-6-(trifluoromethyl)nicotinic Acid Based on Quantitative Evidence


Synthesis of Novel Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position serves as an ideal handle for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups. This is a cornerstone strategy in medicinal chemistry for generating diverse libraries of 2-substituted-6-(trifluoromethyl)nicotinic acid derivatives, which are key scaffolds in the development of kinase inhibitors. The quantitative evidence of enhanced lipophilicity (XLogP3-AA = 2.3) supports the use of this scaffold to improve the membrane permeability and oral bioavailability of the resulting inhibitors [1]. The higher reactivity of the aryl bromide over the aryl chloride is a class-level inference that justifies its selection for efficient coupling [2].

Development of Trifluoromethylated Agrochemicals with Improved Metabolic Stability

The compound's physicochemical profile (XLogP3-AA = 2.3, Acid pKa = 3.62) makes it a suitable intermediate for synthesizing novel agrochemicals, such as herbicides or fungicides [1][2]. The trifluoromethyl group is a well-known isostere for chlorine that enhances metabolic stability, while the bromine atom allows for further functionalization to fine-tune biological activity and environmental fate. The quantitative differences in density (1.9±0.1 g/cm³) and boiling point (289.8±40.0 °C) compared to non-brominated analogs must be accounted for in formulation and process development [3].

Building Block for Targeted Covalent Inhibitors via Buchwald-Hartwig Amination

The 2-bromo substituent is also reactive in Buchwald-Hartwig aminations, enabling the direct introduction of nitrogen-based functional groups. This is crucial for creating 2-aminonicotinic acid derivatives, which are a privileged structure in many drugs and biological probes. While direct comparative biological data is lacking, the established class-level reactivity of aryl bromides supports its use over chloro analogs for efficient amination [2]. The unique combination of the bromine leaving group and the lipophilic, metabolically stable trifluoromethyl group creates a scaffold that is highly valued for the synthesis of targeted covalent inhibitors and other potent bioactive molecules [1].

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